1-Hydroxy-6-methoxy-2-naphthaldehyde
Description
Overview of Naphthaldehyde Scaffolds in Modern Organic Synthesis
Naphthaldehyde scaffolds are versatile building blocks in modern organic synthesis. Their rigid, planar, and π-conjugated structure makes them ideal starting materials for constructing complex organic molecules. researchgate.net Synthetic chemists utilize naphthaldehyde derivatives to create a wide range of compounds, including natural product analogues, pharmaceuticals, and advanced materials. chemistryviews.org The aldehyde functional group is particularly reactive, allowing for a variety of chemical transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions.
A key application of naphthaldehydes is in the synthesis of Schiff bases. nih.gov These compounds, formed by the condensation of a naphthaldehyde with a primary amine, are important ligands in coordination chemistry. orientjchem.orgrsc.org The resulting metal complexes have been investigated for their catalytic activity, magnetic properties, and potential biological applications. orientjchem.orgresearchgate.net Furthermore, the naphthalene (B1677914) core is a key component in the development of fluorescent probes and sensors, as its aromatic system often imparts desirable photophysical properties. researchgate.net
Structural Diversity and Functional Group Prominence in Naphthaldehyde Derivatives
The naphthalene ring can be substituted with various functional groups at multiple positions, leading to a vast structural diversity among its derivatives. researchgate.net The nature and position of these substituents profoundly influence the molecule's electronic properties, reactivity, solubility, and biological activity.
Common functional groups found on naphthaldehyde derivatives include hydroxyl (-OH), methoxy (B1213986) (-OCH3), nitro (-NO2), and amino (-NH2) groups. The aldehyde group (-CHO) itself is a primary site of reactivity. For instance, in 1-Hydroxy-6-methoxy-2-naphthaldehyde, three distinct functional groups contribute to its chemical personality:
The aldehyde group is the primary site for reactions like Schiff base formation. nih.gov
The hydroxyl group at the 1-position can act as a hydrogen bond donor and is crucial for chelation with metal ions. researchgate.net Its presence often leads to interesting tautomeric equilibria in Schiff base derivatives. nih.gov
The methoxy group at the 6-position is an electron-donating group that can modulate the electronic and photophysical properties of the naphthalene ring system.
The interplay between these groups on the rigid naphthalene scaffold allows for fine-tuning of the molecule's properties for specific applications.
| Property | Value |
| CAS Number | 111258-03-8 |
| Molecular Formula | C12H10O3 |
| Molecular Weight | 202.21 g/mol |
Table 1: Physicochemical Properties of this compound.
Academic Significance of Hydroxylated and Methoxylated Naphthaldehydes
Hydroxylated and methoxylated naphthaldehydes are of particular interest in academic research due to the significant influence of these oxygen-containing functional groups.
Hydroxylated naphthaldehydes , such as 2-hydroxy-1-naphthaldehyde (B42665), are extensively used in the design of chemosensors and fluorescent probes. researchgate.net The ortho-hydroxyl group can participate in intramolecular hydrogen bonding and is a key feature for excited-state intramolecular proton transfer (ESIPT), a process that can lead to fluorescence with a large Stokes shift. researchgate.net This property is highly desirable for developing sensitive and selective sensors for metal ions and other analytes. researchgate.netnih.gov The hydroxyl group's ability to deprotonate and bind to metal centers makes these compounds excellent ligands for forming stable metal complexes. orientjchem.orgresearchgate.net
Methoxylated naphthaldehydes are also valuable in materials science and medicinal chemistry. The methoxy group is an electron-donating substituent that can increase the electron density of the naphthalene ring, affecting its absorption and emission spectra. nih.govnih.gov This modulation of photophysical properties is exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. For example, 6-methoxy-2-naphthaldehyde (B117158) is used in the synthesis of fluorescent substrates for studying enzymes involved in hypertension. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-6-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSUHOZCLHUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 6 Methoxy 2 Naphthaldehyde and Derivatives
Aldehyde Group Reactivity: Oxidation and Reduction Pathways
The aldehyde group (-CHO) is a primary site of chemical reactivity in 1-Hydroxy-6-methoxy-2-naphthaldehyde, readily undergoing both oxidation and reduction.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 1-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid. This transformation can be achieved using a variety of oxidizing agents common in organic synthesis. The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich naphthalene (B1677914) ring.
| Oxidizing Agent | Product |
| Potassium permanganate (B83412) (KMnO4) | 1-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid |
| Jones reagent (CrO3/H2SO4) | 1-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid |
| Tollens' reagent ([Ag(NH3)2]+) | 1-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid |
Reduction: The aldehyde group is easily reduced to a primary alcohol, forming (1-Hydroxy-6-methoxy-2-naphthalenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). brainly.com Sodium borohydride is a milder reagent and is often preferred due to its selectivity for aldehydes and ketones. brainly.com Catalytic hydrogenation can also be employed for this reduction.
| Reducing Agent | Product |
| Sodium borohydride (NaBH4) | (1-Hydroxy-6-methoxy-2-naphthalenyl)methanol |
| Lithium aluminum hydride (LiAlH4) | (1-Hydroxy-6-methoxy-2-naphthalenyl)methanol |
| Hydrogen (H2) with catalyst (e.g., Pd, Pt) | (1-Hydroxy-6-methoxy-2-naphthalenyl)methanol |
Hydroxyl and Methoxy (B1213986) Group Transformations
The phenolic hydroxyl (-OH) and the methoxy (-OCH3) groups also contribute significantly to the reactivity of the molecule.
The hydroxyl group, being phenolic, is acidic and can be deprotonated by a base to form a phenoxide ion. This enhances the electron-donating ability of the substituent and can influence the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group can also undergo etherification or esterification reactions under appropriate conditions.
The methoxy group is an electron-donating group that activates the naphthalene ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. stackexchange.com However, under harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI), the methoxy group can undergo ether cleavage to yield a hydroxyl group and a methyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org
| Reaction | Reagent(s) | Product |
| Etherification of hydroxyl group | Alkyl halide, Base | 1-Alkoxy-6-methoxy-2-naphthaldehyde |
| Esterification of hydroxyl group | Acyl chloride or Anhydride, Base | 1-Acyloxy-6-methoxy-2-naphthaldehyde |
| Ether cleavage of methoxy group | Strong acid (e.g., HBr, HI) | 1,6-Dihydroxy-2-naphthaldehyde |
Condensation Reactions and Schiff Base Formation
A prominent area of research for this compound and its analogs involves their use in the synthesis of Schiff bases.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. wjpsonline.comnih.govnih.gov The reaction of this compound with a primary amine leads to the formation of a Schiff base, where the aldehyde's oxygen atom is replaced by a nitrogen-containing group. rsc.orgresearchgate.netrsc.orgresearchgate.netnih.govuobaghdad.edu.iq
The general synthesis involves refluxing equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. nih.gov The presence of the hydroxyl group ortho to the aldehyde group in the starting material results in Schiff bases that are of significant interest as ligands in coordination chemistry. nih.gov
The formation of a Schiff base is a reversible reaction that proceeds through a two-step mechanism: addition followed by elimination. wjpsonline.com
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbon atom of the aldehyde's carbonyl group. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine, or Schiff base.
The rate-determining step is typically the dehydration of the carbinolamine, and the reaction is often catalyzed by acid. wjpsonline.com However, the pH must be carefully controlled, as a highly acidic environment can protonate the amine, rendering it non-nucleophilic and inhibiting the initial addition step. wjpsonline.com
Advanced Reaction Mechanisms and Pathways
Derivatives of 1-hydroxy-2-naphthaldehyde (B49639) are known to exhibit a photophysical phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netresearchgate.netiaea.orgdocumentsdelivered.com This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen atom upon photoexcitation.
Upon absorption of light, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased, facilitating the proton transfer. This creates an excited-state keto-tautomer, which then relaxes to the ground state by emitting fluorescence at a longer wavelength (a large Stokes shift) compared to the normal fluorescence of the initial enol form. researchgate.net The ESIPT process is often ultrafast and can be influenced by factors such as solvent polarity and hydrogen-bonding capabilities. nih.govnih.gov The study of ESIPT in these systems provides insights into fundamental photochemical processes and has applications in the development of fluorescent probes and sensors. researchgate.net
Photo-induced Electron Transfer (PET) Processes
Photo-induced electron transfer (PET) is a fundamental mechanism widely employed in the design of fluorescent probes and sensors. A typical PET sensor consists of three components: a fluorophore, a receptor, and an unconjugated spacer connecting them. The process relies on the quenching of the fluorophore's excited state through electron transfer from the receptor. When the receptor is not bound to a target analyte, its highest occupied molecular orbital (HOMO) is at a suitable energy level to donate an electron to the photo-excited fluorophore, thus quenching fluorescence. Upon binding to an analyte, the receptor's redox potential changes, inhibiting the PET process and "turning on" the fluorescence.
While specific studies detailing this compound as a component in PET systems are not prevalent, naphthaldehyde and its derivatives are well-suited to act as the fluorophore component in such sensors. The naphthalene ring is an excellent chromophore. Derivatives like 1,8-naphthalimides have been extensively studied as electron-deficient fluorophores in PET systems for anion sensing. nih.gov In these cases, electron transfer occurs from a bound anion to the electron-deficient naphthalene ring, altering the photophysical properties. nih.gov
In a hypothetical PET sensor involving a naphthaldehyde derivative, the hydroxyl and methoxy groups on the naphthalene ring would modulate its electronic properties, affecting the energy levels of its molecular orbitals and, consequently, the efficiency of any potential PET process. The aldehyde group could also participate in receptor binding. For instance, a system could be designed where the naphthaldehyde moiety acts as the fluorophore, and a linked receptor unit quenches its fluorescence until a specific ion or molecule binds, restoring the emission. nih.gov The generation of radical anion species via PET from a carboxylate to an electron-deficient naphthalene ring has been demonstrated, leading to observable colorimetric changes. nih.gov
Aromatic Nucleophilic Substitution (SNAr) Reaction Mechanisms
Aromatic nucleophilic substitution (SNAr) is a critical reaction pathway for modifying aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur on unsubstituted aryl halides but is facilitated when strong electron-withdrawing groups are positioned ortho or para to a suitable leaving group, such as a halide. byjus.commasterorganicchemistry.com
The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken during this stage.
Elimination of the Leaving Group: The aromaticity is restored in the second, faster step, where the leaving group is expelled from the Meisenheimer complex. pressbooks.pub
The stability of the Meisenheimer complex is paramount to the success of the reaction. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, at the ortho and para positions delocalize the negative charge of the intermediate through resonance, thereby stabilizing it and accelerating the reaction. wikipedia.orgpressbooks.pub In the context of naphthaldehyde derivatives, the aldehyde group (-CHO) itself is an electron-withdrawing group, which can activate the naphthalene ring system toward nucleophilic attack, especially if other activating groups are present.
Table 1: Key Features of the SNAr Reaction Mechanism
| Feature | Description |
|---|---|
| Mechanism Type | Addition-Elimination |
| Rate-Determining Step | Nucleophilic attack and formation of the Meisenheimer complex. masterorganicchemistry.com |
| Key Intermediate | Meisenheimer Complex (a resonance-stabilized carbanion). masterorganicchemistry.com |
| Ring Substituent Effect | Requires strong electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) positioned ortho or para to the leaving group to stabilize the intermediate. wikipedia.org |
| Leaving Group | Typically a halide or other group that can depart as a stable anion. |
Spectroscopic and Structural Elucidation of Naphthaldehyde Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published ¹H or ¹³C NMR data specifically for 1-Hydroxy-6-methoxy-2-naphthaldehyde could be found.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
No published IR or UV-Vis spectra specifically for this compound could be located.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
While the molecular weight is known to be 202.21 g/mol , no experimental mass spectrometry data or fragmentation patterns for this compound are available in the searched literature. cymitquimica.com
X-ray Crystallography for Solid-State Structure Determination
No published X-ray crystallography studies, and therefore no data on its solid-state structure, cell parameters, or space group, are available for this compound.
Advanced Spectroscopic Techniques and Conformational Studies
No information regarding advanced spectroscopic analysis or conformational studies for this compound could be found in the available literature.
Dear User,
Following a comprehensive search of scientific literature and databases for research on the chemical compound This compound , it has been determined that there are no specific published studies available that provide the detailed computational and theoretical data required to fully address the requested article outline.
The search yielded computational chemistry studies on closely related isomers and analogues, such as 1-hydroxy-2-naphthaldehyde (B49639), 2-hydroxy-1-naphthaldehyde (B42665), and 6-methoxy-2-naphthaldehyde (B117158). While these studies employ the methodologies you have outlined (DFT, FMO, NBO, TD-DFT, etc.), the specific results, data, and analyses are for different molecular structures. Extrapolating this data to this compound would be scientifically inaccurate and would not meet the standard of a factual, authoritative article.
To fulfill your request with scientific integrity, the specific data for this compound is necessary. Without such published research, it is not possible to generate a thorough and accurate article that strictly adheres to the provided outline for this specific compound.
We can, however, provide a general overview of the computational methodologies you listed and describe how they are typically applied to naphthaldehyde derivatives, using the available literature on related compounds as a reference for the methods themselves, but not for specific results of your target molecule.
Please advise if you would like to proceed with a more general article on the computational analysis of hydroxynaphthaldehydes or if you wish to provide an alternative compound for which more extensive research data is available.
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Advanced Applications in Materials Science and Photofunctional Materials
Photochromic Properties of Naphthaldehyde Derivatives and Related Naphthopyrans
Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is a key property of many naphthaldehyde derivatives, particularly naphthopyrans. These molecules can act as molecular switches, changing color and other properties in response to light. researchgate.netrsc.org
The photochromic behavior of 3H-naphthopyrans, which can be synthesized from naphthaldehyde derivatives, involves a 6π electrocyclic ring-opening reaction upon UV irradiation to form a colored, open-ring merocyanine (B1260669) dye. rsc.orgnih.gov This process is reversible, with the molecule returning to its colorless, closed-ring form either thermally or by exposure to visible light.
The photoisomerization process can lead to two primary colored isomers: the transoid-cis (TC) and the longer-lived, often undesirable, transoid-trans (TT) isomer. mdpi.com The conversion from the TC to the TT form can occur through two main mechanistic pathways: a rotation around a single double bond (single-twist) or a "bicycle-pedal" motion. mdpi.com
Research has shown that strategic substitution on the naphthopyran scaffold can control which pathway is favored. For instance, the presence of a methoxy (B1213986) group, such as the one in 1-Hydroxy-6-methoxy-2-naphthaldehyde, can significantly influence the reaction. A methoxy group at position 10 of a 3H-naphthopyran derivative has been found to dramatically reduce the formation of the TT isomer. mdpi.com This is achieved by shifting electron density towards the carbonyl oxygen, which stabilizes the bicycle-pedal transition state (S1BP) over the single-twist one. This stabilization favors an isomerization path that is aborted halfway through, leading to an internal conversion from the S1 excited state back to the S0 ground state of the TC isomer, thus suppressing the formation of the persistent TT product. mdpi.com
| Compound Feature | Unsubstituted 3H-Naphthopyran | 10-Methoxy Substituted 3H-Naphthopyran | Mechanism of Influence |
|---|---|---|---|
| Primary Isomerization Pathway | Competitive between single-twist and bicycle-pedal | Favors bicycle-pedal motion | Methoxy group stabilizes the bicycle-pedal excited state species (S1BP). mdpi.com |
| Formation of TT Isomer | Significant | Substantially reduced | The favored bicycle-pedal path is aborted, leading to internal conversion back to the TC ground state. mdpi.com |
| TC S1 State Lifetime (in cyclohexane) | 0.87 ± 0.09 ps | 0.47 ± 0.05 ps | The shorter lifetime reflects the efficient deactivation pathway that prevents full conversion to the TT isomer. mdpi.com |
Mechanochromic luminescence is a phenomenon where a material changes its fluorescent emission color in response to mechanical stimuli like grinding, shearing, or pressing. researchgate.net Certain Schiff base derivatives synthesized from naphthaldehydes exhibit this property with high contrast and reversibility. rsc.orgrsc.org
For example, a novel naphthaldehyde-based Schiff base, N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide (HNP), demonstrates both aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) characteristics. rsc.orgrsc.org In its crystalline state, HNP emits yellow light. Upon grinding, the emission color reversibly shifts to orange. The original yellow emission can be restored by fuming the ground powder with dichloromethane (B109758) vapor. rsc.orgrsc.org This change is attributed to the disruption of the crystalline packing and alteration of intermolecular interactions, which affects the electronic states of the molecules. rsc.org
| State | Stimulus | Emission Color | Recovery Method |
|---|---|---|---|
| Crystalline Powder | None | Yellow | N/A |
| Ground Powder | Grinding/Pressure | Orange | Fuming with Dichloromethane. rsc.orgrsc.org |
The modularity and synthetic accessibility of the naphthopyran scaffold make it a powerful platform for designing molecular switches with precisely tuned properties. rsc.org These switches operate via the reversible ring-opening and ring-closing reactions discussed previously. The functionality of these switches can be tailored by modifying the substituents on the core naphthaldehyde or naphthopyran structure. rsc.orgrsc.org
The design of an effective molecular switch aims to control several key parameters:
Wavelength of Activation: The specific wavelengths of UV and visible light that trigger the forward and reverse reactions.
Fading Speed: The rate at which the colored form reverts to the colorless form, which can be tuned from minutes to days. pnas.org
Optical Density: The intensity of the color in the activated state.
Fatigue Resistance: The number of switching cycles a molecule can undergo before degrading.
By carefully selecting substituents, researchers can create multi-responsive molecular switches. For instance, a diarylethene derivative incorporating a naphthol group was designed to be photochemically inactive on its own but could be "switched on" by chemical stimuli like the addition of an acid or through methylation. rsc.org This demonstrates how the core photochromic properties can be integrated into more complex systems that respond to multiple inputs, making them suitable for applications in sensing and information processing. rsc.orgpnas.org
Non-Linear Optical (NLO) Properties of Naphthaldehyde Compounds
Non-linear optical (NLO) materials are essential for modern optoelectronic and photonic technologies, including optical switching and data storage. nih.gov Organic compounds, particularly those with donor-π-acceptor architectures, are of great interest due to their large NLO responses and synthetic flexibility. nih.govdntb.gov.ua
The compound 6-Methoxy-2-naphthaldehyde (B117158) itself has been shown to possess NLO properties. researchgate.net Studies using the Kurtz-Perry powder technique with an Nd:YAG laser revealed that it exhibits a second-harmonic generation (SHG) efficiency of 0.59 times that of urea, a standard reference material for NLO measurements. researchgate.net
| Property | Value | Reference |
|---|---|---|
| SHG Efficiency | 0.59 times that of Urea | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P212121 | researchgate.net |
| Cell Parameters | a = 15.657 Å, b = 16.385 Å, c = 7.491 Å | researchgate.net |
The NLO response can be significantly enhanced by converting naphthaldehyde into more complex derivatives, such as Schiff bases. dntb.gov.uanih.gov Theoretical studies using Density Functional Theory (DFT) have shown that modifying Schiff base derivatives with different substituent groups can tune the first hyperpolarizability (β), a key measure of second-order NLO activity. dntb.gov.ua For example, changing a substituent from a methyl group (CH₃) to a nitro group (NO₂) can substantially increase the NLO properties. dntb.gov.ua These findings highlight that derivatives of 6-Methoxy-2-naphthaldehyde are promising candidates for creating materials with strong NLO responses for advanced photonic applications. researchgate.net
Applications in Organic Semiconductors and Optoelectronic Devices
Derivatives of naphthaldehyde serve as crucial building blocks for organic semiconductors, particularly for n-channel (electron-transporting) materials used in various optoelectronic devices. gatech.edu A prominent class of these materials is naphthalene (B1677914) diimides (NDIs). researchgate.netresearchgate.net
NDI-based compounds are known for their high electron affinities, excellent charge-carrier mobilities, and remarkable thermal, chemical, and photochemical stability. gatech.eduresearchgate.net These properties make them highly suitable for use in:
Organic Field-Effect Transistors (OFETs): NDIs have been used to produce air-stable n-type OFETs. researchgate.net Their robust nature and efficient electron transport are critical for reliable transistor performance.
Organic Photovoltaics (OPVs): The tunable electronic properties of NDI derivatives make them promising as non-fullerene acceptors in organic solar cells. researchgate.net
The versatility of synthetic organic chemistry allows for the fine-tuning of the optoelectronic properties of these naphthalene-based polymers, offering considerable flexibility for device fabrication and functionality. cambridge.org
| Performance Metric | Improvement with NDI ETL | Significance |
|---|---|---|
| Turn-on Voltage | Reduced by 25% | Lower power consumption for device operation. researchgate.net |
| Brightness | Increased over 3.5 times | Brighter display and lighting applications. researchgate.net |
| Efficiency | Enhanced by 5-fold | Improved conversion of electricity to light, leading to energy savings. researchgate.net |
Coordination Chemistry and Ligand Design with Naphthaldehyde Derivatives
Synthesis of Metal Complexes with Naphthaldehyde-Based Ligands
Typically, the synthesis of metal complexes with naphthaldehyde-based ligands first involves the formation of a Schiff base. This is achieved through the condensation reaction of the naphthaldehyde derivative with a primary amine. The resulting Schiff base ligand, which contains an imine (-C=N-) group, is then reacted with a metal salt (e.g., acetates, chlorides, or nitrates of transition metals) in a suitable solvent, often ethanol (B145695) or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the metal complex. The solid complex can then be isolated by filtration, washed, and dried.
Chelation and Coordination Modes in Metal Complexes
Schiff base ligands derived from hydroxy-naphthaldehydes are effective chelating agents. The coordination to a central metal ion typically occurs through the nitrogen atom of the imine group and the oxygen atom of the deprotonated hydroxyl group, forming a stable chelate ring. Depending on the specific amine used in the Schiff base synthesis, the ligand can be bidentate, tridentate, or tetradentate, leading to various coordination geometries around the metal center, such as square planar, tetrahedral, or octahedral. For ligands derived from 1-Hydroxy-2-naphthaldehyde (B49639) derivatives, bidentate (NO) or higher denticity coordination is common.
Spectroscopic Characterization and Structural Analysis of Metal Complexes
The characterization of new metal complexes is crucial to determine their structure and properties. Common techniques include:
Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. A shift in the C=N (imine) stretching frequency and the disappearance of the O-H stretching band are key indicators of complex formation.
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can help in determining the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the ligand framework within the complex.
Catalytic Applications of Naphthaldehyde-Metal Complexes
Metal complexes with Schiff base ligands derived from naphthaldehydes are often investigated for their catalytic activity in various organic reactions. These can include oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic performance is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the coordination geometry of the complex. The presence of specific substituents on the naphthaldehyde ring can modulate the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity.
Molecular Recognition and Chemosensor Development
Design Principles for Naphthaldehyde-Based Fluorescent Chemosensors
The rational design of fluorescent chemosensors based on the naphthaldehyde framework involves the strategic integration of two key components: a fluorophore (the signaling unit) and a receptor (the recognition unit). The naphthaldehyde moiety itself often serves as the fluorophore, providing the intrinsic fluorescence that can be modulated upon interaction with an analyte. The design principles focus on modifying this core structure to introduce selectivity and sensitivity for a target analyte.
A primary design strategy involves the introduction of specific binding sites or receptor groups that have a high affinity for the target analyte. These receptors are typically appended to the naphthaldehyde core through covalent bonds. For instance, the incorporation of nitrogen and oxygen-rich moieties, such as hydrazones or Schiff bases, can create effective binding pockets for metal cations. americanelements.comnih.gov The electronic properties of substituent groups on the naphthaldehyde ring also play a crucial role. Electron-donating groups can enhance the fluorescence quantum yield, while electron-withdrawing groups can alter the emission wavelength and sensitivity of the sensor. nih.gov
Another important principle is the control of the signaling mechanism. The interaction between the receptor and the analyte should induce a measurable change in the fluorescence properties of the naphthaldehyde fluorophore. This can be a "turn-on" response, where fluorescence is enhanced, or a "turn-off" response, where fluorescence is quenched. The choice of linker between the receptor and the fluorophore is critical in facilitating communication between the two units and ensuring an efficient signaling cascade. Metal-Organic Frameworks (MOFs) incorporating naphthaldehyde-based linkers also represent a sophisticated design approach, offering high porosity and abundant active sites for enhanced analyte adsorption and detection sensitivity. nih.gov
Diverse Sensing Mechanisms: ICT, ESIPT, PET, CHEF, CHEQ, AIE
The functionality of naphthaldehyde-based chemosensors is underpinned by a variety of photophysical mechanisms that translate a binding event into a detectable optical signal. These mechanisms include:
Intramolecular Charge Transfer (ICT): In many naphthaldehyde derivatives, the excitation of the fluorophore leads to a redistribution of electron density, creating a charge-separated excited state. The binding of an analyte can modulate the efficiency of this charge transfer, leading to a change in the fluorescence emission wavelength or intensity. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): Molecules containing both a proton donor and a proton acceptor in close proximity can undergo ESIPT upon photoexcitation. This process leads to the formation of a transient tautomer with a distinct fluorescence signature. The presence of an analyte can interfere with or promote the ESIPT process, resulting in a ratiometric or "turn-on"/"turn-off" fluorescence response. nih.govrsc.org Naphthylthioic-based probes have demonstrated ESIPT-driven dual emissive channels. researchgate.net
Photoinduced Electron Transfer (PET): In PET-based sensors, a receptor with a readily available lone pair of electrons is positioned near the fluorophore. In the absence of an analyte, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor. Upon binding of an analyte (typically a cation) to the receptor, the lone pair becomes engaged, inhibiting the PET process and leading to a "turn-on" fluorescence response. mdpi.com
Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ): CHEF occurs when the binding of a metal ion to a sensor restricts intramolecular rotations or vibrations, leading to a more rigid structure and a significant enhancement of fluorescence. nih.govrsc.org Conversely, CHEQ involves the quenching of fluorescence upon chelation, often due to the presence of paramagnetic metal ions or heavy atoms that promote intersystem crossing. researchgate.net
Aggregation-Induced Emission (AIE): Some naphthaldehyde derivatives are weakly fluorescent in solution but become highly emissive upon aggregation. nih.gov This AIE phenomenon can be exploited for sensing applications where the analyte induces the aggregation of the sensor molecules, leading to a dramatic "turn-on" fluorescence signal.
| Mechanism | Description | Effect on Fluorescence |
| ICT | Intramolecular Charge Transfer | Change in emission wavelength or intensity |
| ESIPT | Excited-State Intramolecular Proton Transfer | Ratiometric or "turn-on"/"turn-off" response |
| PET | Photoinduced Electron Transfer | "Turn-on" response |
| CHEF | Chelation-Enhanced Fluorescence | Fluorescence enhancement |
| CHEQ | Chelation-Enhanced Quenching | Fluorescence quenching |
| AIE | Aggregation-Induced Emission | "Turn-on" response upon aggregation |
Selective Recognition of Specific Cations and Anions by Naphthaldehyde Derivatives
The versatility of the naphthaldehyde scaffold allows for the design of chemosensors that can selectively recognize a wide range of cations and anions.
Anion Recognition: The detection of anions is equally important, and naphthaldehyde derivatives have been developed for this purpose as well. The design of anion sensors often relies on the formation of hydrogen bonds between the receptor and the target anion. For instance, naphthalimide-based receptors have been designed for the selective recognition of fluoride (B91410) anions. researchgate.net In some cases, a displacement approach is used, where a metal-sensor complex is initially formed, and the subsequent addition of an anion that has a stronger affinity for the metal displaces it, leading to a change in the fluorescence signal. nih.gov Naphthalenediimide (NDI)-based chemosensors have also shown high selectivity and sensitivity towards cyanide ions in a fluorescence 'turn-off' mode. rsc.org
| Analyte | Sensor Type | Signaling Mechanism |
| Zn²⁺ | Naphthalene-derived Schiff base | Fluorescence enhancement rsc.org |
| Zn²⁺ | Naphthaldehyde-2-pyridinehydrazone | "Turn-on" fluorescence americanelements.comnih.gov |
| Cu²⁺, Co²⁺, Zn²⁺, Cd²⁺ | Tripodal naphthalene (B1677914) receptor | Fluorescence changes nih.gov |
| F⁻ | Naphthalimide-based receptor | Hydrogen bonding interactions researchgate.net |
| Phosphate derivatives | Naphthalimide-triazine-DPA complex with Cu²⁺ | Fluorescence recovery via displacement nih.gov |
| CN⁻ | Naphthalenediimide (NDI) derivative | Fluorescence quenching rsc.org |
Supramolecular Interactions and Sensing Platform Design
Supramolecular chemistry, which focuses on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, offers powerful tools for the design of advanced sensing platforms. mdpi.com These weak interactions are central to the formation of host-guest complexes, which are the basis of many sensing systems.
In the context of naphthaldehyde-based sensors, supramolecular interactions can be used to construct self-assembled systems with enhanced sensing capabilities. For example, naphthaldehyde derivatives can be incorporated into larger supramolecular architectures like micelles, vesicles, or gels. These organized assemblies can provide a pre-organized environment that facilitates analyte binding and enhances the sensitivity and selectivity of the sensor. The hydrophobic effect and other non-covalent forces can drive the formation of these supramolecular systems. mdpi.com
Furthermore, supramolecular principles can be used to create sensor arrays, or "chemical noses," where a collection of different naphthaldehyde-based sensors with varying selectivities can generate a unique response pattern for different analytes. This approach allows for the discrimination of structurally similar analytes that may be difficult to distinguish with a single sensor. The ability to tailor the properties of supramolecular assemblies by modifying their chemical recognition modes and non-covalent forces is a key advantage in developing sophisticated sensing platforms. mdpi.com
Conclusion and Future Research Perspectives
Synthesis and Mechanistic Understanding of 1-Hydroxy-6-methoxy-2-naphthaldehyde Chemistry
The synthesis of this compound is not commonly detailed as a direct, one-pot reaction but can be achieved through strategic functionalization of the naphthalene (B1677914) core. The process typically involves establishing the methoxy-naphthaldehyde backbone followed by the introduction of a hydroxyl group at the C1 position.
One plausible synthetic approach begins with the preparation of 6-methoxy-2-naphthaldehyde (B117158). Various methods have been reported for this precursor, including the oxidation of 6-methoxy-2-acetonaphthone or multi-step sequences starting from 2-acetyl-6-methoxynaphthalene. orgsyn.orggoogle.com A patented method, for instance, describes the chemical reaction of 6-methoxy-2-acetonaphthone with a cuprous chloride or iodide catalyst in an organic solvent to yield the desired aldehyde. google.com
With the 6-methoxy-2-naphthaldehyde scaffold in hand, the subsequent and crucial step is the regioselective introduction of a hydroxyl group at the C1 position, ortho to the aldehyde. This is a classic ortho-formylation of a phenol, or in this case, a naphthol. The reaction would proceed via the formylation of 6-methoxy-1-naphthol. Several established methods for the ortho-formylation of phenols and naphthols are applicable here, including the Duff, Vilsmeier-Haack, and Reimer-Tiemann reactions. researchgate.netwikipedia.orgresearchgate.net
The Duff reaction, for example, uses hexamethylenetetramine in an acidic medium to formylate phenols, showing strong ortho-selectivity. researchgate.netecu.edu A more modern and efficient approach involves using paraformaldehyde with magnesium chloride and triethylamine, which has been shown to be highly effective for the exclusive ortho-formylation of various phenols and naphthols. orgsyn.orgmdma.chorgsyn.org The mechanism of these reactions involves the generation of an electrophilic formylating agent that attacks the electron-rich naphthol ring, with chelation control by the hydroxyl group directing the substitution to the ortho position.
The following table outlines potential synthetic routes for the formylation step:
| Reaction Name | Reagents | Key Features |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., acetic acid) | Classic method, known for ortho-selectivity but sometimes lower yields. ecu.edu |
| Vilsmeier-Haack Reaction | POCl₃/DMF | A mild and efficient method for formylating reactive aromatic substrates. wikipedia.orgijpcbs.com |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Effective for naphthols, proceeds via a dichlorocarbene (B158193) intermediate. lscollege.ac.insciencemadness.org |
| MgCl₂/Et₃N Method | Paraformaldehyde, MgCl₂, Triethylamine | High yields and excellent ortho-regioselectivity for phenols and naphthols. orgsyn.orgmdma.ch |
From a mechanistic standpoint, the chemistry of 1-hydroxy-2-naphthaldehyde (B49639) derivatives is dominated by the interplay between the hydroxyl and aldehyde groups. When these compounds are used to form Schiff bases (imines) through condensation with primary amines, they exhibit interesting tautomeric equilibria between the enol-imine (O–H···N) and keto-amine (O···H–N) forms. mdpi.com This tautomerism is a key feature that influences their spectroscopic properties and is fundamental to their application in sensing and materials science.
Emerging Trends and Unexplored Research Avenues for Naphthaldehyde Derivatives
The field of naphthaldehyde derivatives is dynamic, with research expanding beyond traditional applications into novel areas of materials science, electronics, and medicine. The global market for naphthalene derivatives is projected to see steady growth, driven by their use in industries like construction and textiles. wikipedia.org
Emerging Trends:
Organic Electronics: Naphthalene diimides (NDIs), derived from the naphthalene core, are being heavily investigated as n-type materials for organic electronics. gatech.edu These derivatives are valued for their high electron affinity, thermal stability, and charge-carrier mobility, making them suitable for devices like Organic Field-Effect Transistors (OFETs) and photovoltaics. gatech.edu
"Smart" Materials: A significant trend is the development of stimuli-responsive materials. Naphthaldehyde-based Schiff bases have been synthesized that exhibit mechanochromic luminescence, where the material changes its fluorescent color upon the application of mechanical force, such as grinding. rsc.orgresearchgate.net This property is attributed to the transition between different molecular conformations in the crystalline state. rsc.org
Advanced Polymers and Dyes: 1,8-naphthalimide (B145957) derivatives are recognized for their strong fluorescence and are being incorporated into polymers to create materials for electro-optical devices and advanced dyeing applications. rsc.org
Medicinal Chemistry: While the naphthalene scaffold is common in many bioactive compounds, an emerging trend involves its replacement with other heterocyclic systems. This research aims to improve properties like metabolic stability and reduce potential toxicity while maintaining biological activity.
Unexplored Research Avenues:
Multifunctional Sensors: While many sensors based on naphthaldehyde derivatives are designed for a single analyte, there is an opportunity to develop systems capable of detecting multiple species simultaneously or sequentially.
Mechanochemical Synthesis: The use of solvent-free or liquid-assisted grinding (mechanochemistry) for synthesizing naphthaldehyde Schiff bases and their metal complexes is an underexplored, green chemistry approach that could offer advantages over traditional solution-based methods. researchgate.net
Catalysis: The rigid, well-defined structures of naphthaldehyde-based ligands could be further exploited in the design of novel catalysts for asymmetric synthesis and other challenging organic transformations.
Bio-orthogonal Chemistry: Exploring the reactivity of naphthaldehyde derivatives in complex biological systems for applications in bio-imaging and targeted therapy represents a promising frontier.
The table below summarizes some of the key growth areas for these compounds.
| Research Area | Application | Key Naphthalene Derivative |
| Organic Electronics | Organic Field-Effect Transistors (OFETs), Photovoltaics | Naphthalene Diimides (NDIs) |
| Advanced Materials | Mechanochromic Luminescent Materials | Naphthaldehyde-based Schiff Bases |
| Polymer Science | Fluorescent Polymers, Electro-optical Devices | 1,8-Naphthalimides |
| Chemical Sensing | Fluorescent and Colorimetric Chemosensors | 2-Hydroxy-1-naphthaldehyde (B42665) Schiff Bases |
Translational Research Opportunities for Advanced Materials and Sensing Technologies
The unique photophysical properties of hydroxy naphthaldehyde derivatives make them prime candidates for translational research, particularly in the development of advanced sensors and materials for real-world applications. The core structure, featuring a hydroxyl group ortho to an aldehyde or its imine derivative, is an excellent platform for creating chemosensors. rsc.orgsemanticscholar.org
The sensing mechanism often relies on photophysical processes such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE). rsc.org Upon binding with a specific analyte, such as a metal ion, the electronic structure of the molecule is perturbed, leading to a detectable change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). researchgate.net
Sensing Technologies:
Derivatives of 2-hydroxy-1-naphthaldehyde have been successfully employed to create highly selective and sensitive sensors for a variety of analytes. Research has demonstrated their effectiveness in detecting environmentally and biologically important ions. For example, Schiff base chemosensors derived from this scaffold have been developed for the colorimetric and/or fluorometric detection of Cu²⁺, Pd²⁺, Al³⁺, and H₂S. rsc.orgresearchgate.netbohrium.comnih.gov
The following table details examples of such sensing systems:
| Sensor Base | Analyte(s) Detected | Sensing Principle |
| 2-Hydroxy-naphthaldehyde Schiff Base | Cu²⁺, Pd²⁺ | Colorimetric and Fluorometric changes upon complexation. researchgate.net |
| 2-Hydroxy-naphthaldehyde Derivative | H₂S (Hydrogen Sulfide) | Deprotonation of the hydroxyl group leading to color and spectral shifts. rsc.org |
| Naphthaldehyde-based Schiff Base | Cu²⁺ | Fluorescence quenching. rsc.org |
| 2-Hydroxy-naphthalene hydrazone | Al³⁺ | Highly selective fluorescence sensing and bioimaging. nih.gov |
Advanced Materials:
Beyond discrete sensors, there is a significant opportunity to translate these chemistries into advanced materials. The reversible mechanochromic luminescence observed in some naphthaldehyde-based dyes could be harnessed for applications in pressure-sensitive coatings, security inks, and data storage. rsc.orgrsc.org The ability to switch fluorescence on and off or to different colors with a simple mechanical stimulus is a highly desirable property for "smart" materials. The underlying mechanism involves a stimulus-induced change in molecular packing and conformation, which alters the electronic energy levels and, consequently, the emission properties. rsc.org
The translation of these laboratory findings into commercial products requires overcoming challenges related to scalability, stability, and integration into devices. However, the versatility of the naphthaldehyde core and the tunable nature of its derivatives provide a rich platform for continued innovation in materials science and sensing technology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Hydroxy-6-methoxy-2-naphthaldehyde, and what purification methods ensure high yield and purity?
- Methodology : Synthesis typically involves formylation of substituted naphthalene precursors. For example, Friedel-Crafts acylation or Vilsmeier-Haack formylation could be applied to 1-hydroxy-6-methoxynaphthalene derivatives. Purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (≥99.5%) with impurity thresholds for intermediates (e.g., ≤0.05% 2,3-acid) .
Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from structural analogs?
- Methodology :
- NMR : Distinct signals include a downfield aldehyde proton (~10.1 ppm in H NMR) and aromatic protons influenced by hydroxyl and methoxy substituents.
- IR : Stretching vibrations for aldehyde (C=O, ~1680 cm), hydroxyl (O-H, ~3200 cm), and methoxy (C-O, ~1250 cm) groups.
- MS : Molecular ion peak at m/z 202 (CHO) with fragmentation patterns reflecting cleavage at the aldehyde group .
Q. What experimental designs are recommended for preliminary toxicological screening of this compound in vitro?
- Methodology : Follow inclusion criteria from toxicological frameworks (Table B-1):
- Cell lines : HepG2 (hepatic toxicity), BEAS-2B (respiratory effects).
- Exposure routes : Direct dissolution in DMSO/PBS for cell culture.
- Endpoints : Cytotoxicity (MTT assay), oxidative stress (ROS detection), and genotoxicity (comet assay). Dose ranges should align with LD estimates from structurally similar naphthalene derivatives .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electron density distribution and reactivity of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry. Key parameters:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., aldehyde group as electrophilic center).
- Local kinetic-energy density : Correlate with experimental reaction kinetics (e.g., Schiff base formation). Validate against experimental NMR chemical shifts .
Q. What metabolic pathways are hypothesized for this compound based on structurally related naphthalene derivatives, and how can in vitro models validate them?
- Methodology :
- Phase I metabolism : Cytochrome P450 (CYP1A1/2)-mediated oxidation of the methoxy group to quinone intermediates.
- In vitro models : Liver microsomes (human/rat) incubated with NADPH, analyzed via LC-MS for hydroxylated metabolites. Compare with toxicological data from naphthalene analogs to assess bioactivation risks .
Q. How should researchers address contradictions in reported toxicity data between in vivo and in vitro studies?
- Methodology : Conduct systematic reviews using risk-of-bias assessment tools (Table C-6/C-7):
- Confounding factors : Check species-specific metabolic differences (e.g., murine vs. human CYP450 activity).
- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC values with in vivo NOAELs .
Q. What strategies elucidate structure-activity relationships (SAR) between substituent positioning (hydroxy/methoxy) and biological activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
